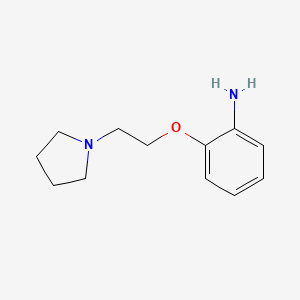
2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine, also known as 2-PEP, is a novel compound that has been studied for its potential uses in scientific research. It has been used in a variety of applications, including in drug development, biochemistry, and pharmacology. 2-PEP is a derivative of the amino acid phenylalanine and has been found to have a variety of biochemical and physiological effects.
科学的研究の応用
Cognitive Enhancement
2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine and its derivatives have been studied extensively for their potential effects on cognitive enhancement. Research has shown that certain derivatives can significantly facilitate learning and memory in mice. For instance, ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides were synthesized and found to enhance learning and memory facilitation in mice through various biological pathways. This suggests the compound's potential role in treating cognitive impairments or enhancing cognitive abilities (Li Ming-zhu, 2012).
Synthesis of Azacrown Ethers and Benzocryptands
The compound is also instrumental in the synthesis of macrocyclic compounds like azacrown ethers and benzocryptands. These macrocycles have numerous applications, including as ionophores in selective ion transport and as molecular recognition elements in supramolecular chemistry. The high-yield synthesis of these compounds using this compound derivatives underlines the versatility and utility of these compounds in advanced chemical synthesis (M. Oshchepkov et al., 2011).
Solar Cell Efficiency Enhancement
Notably, derivatives of this compound have been employed in the field of renewable energy, particularly in enhancing the performance of dye-sensitized solar cells (DSSCs). Specific derivatives have been synthesized and used as co-adsorbents to improve the absorption of solar cells in the low-wavelength region of the visible spectrum, thereby increasing the overall efficiency of the solar cells. This innovative application highlights the compound's potential in contributing to the development of more efficient renewable energy sources (Liguo Wei et al., 2015).
将来の方向性
The future directions for research on “2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities . This could lead to the development of new therapeutic agents or the discovery of new chemical reactions .
作用機序
Target of Action
A structurally similar compound, ®-pyridin-4-yl [4- (2-pyrrolidin-1-ylethoxy)phenyl]methanol, is known to interact with leukotriene a-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory responses .
Pharmacokinetics
A structurally similar compound, ®-pyridin-4-yl [4- (2-pyrrolidin-1-ylethoxy)phenyl]methanol, is predicted to have high intestinal absorption and blood-brain barrier permeability . These properties could potentially influence the bioavailability of 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine.
生化学分析
Biochemical Properties
2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the activity of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), which are crucial for regulating cell survival and migration . These interactions are primarily through phosphorylation, which alters the activity of these kinases and subsequently affects downstream signaling pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in human non-small cell lung cancer cells by modulating mitochondrial-mediated pathways . Additionally, it inhibits cell migration by downregulating the activity of matrix metalloproteinases (MMP-2 and MMP-9), which are essential for cancer cell motility .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It exerts its effects by inhibiting or activating enzymes and altering gene expression. For example, it binds to ERK and JNK, leading to their phosphorylation and subsequent activation or inhibition . This modulation of kinase activity results in changes in cell proliferation, apoptosis, and migration.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that its pro-apoptotic and anti-migratory effects are sustained over extended periods, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anti-proliferative and pro-apoptotic effects without causing toxicity . At higher doses, it may induce adverse effects, including toxicity and organ damage. These threshold effects highlight the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it affects the activity of enzymes involved in the phosphorylation of kinases, which are critical for cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and reach target sites is essential for its biological activity .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. It may be directed to particular organelles through targeting signals or post-translational modifications. This subcellular localization is crucial for its function, as it ensures that the compound reaches its intended targets and exerts its effects efficiently .
特性
IUPAC Name |
2-(2-pyrrolidin-1-ylethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-11-5-1-2-6-12(11)15-10-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDDQVZMAYCEPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424634 |
Source


|
| Record name | 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
878733-59-6 |
Source


|
| Record name | 2-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


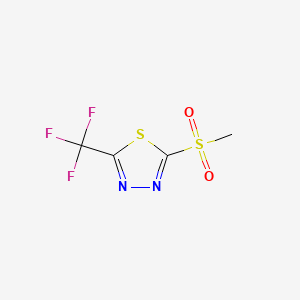
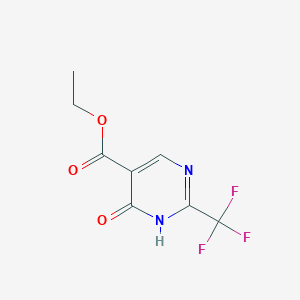
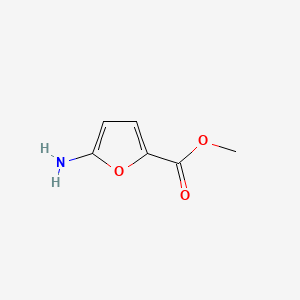
![2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-1-hydrazinecarbothioamide](/img/structure/B1309853.png)

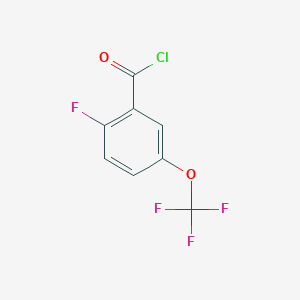
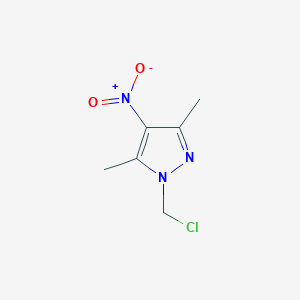
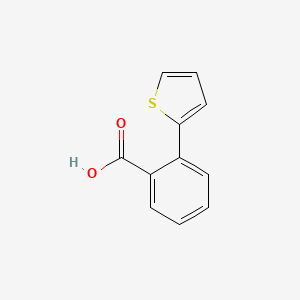

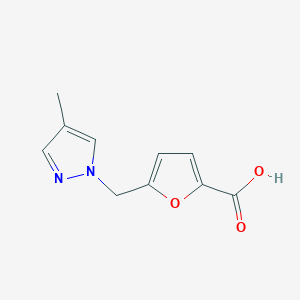

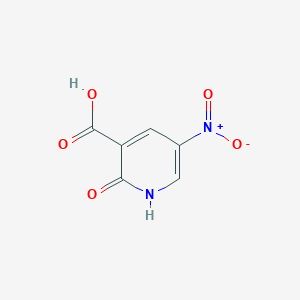
![Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309878.png)